6-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4-DIOL
Overview
Description
6-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4-DIOL is a complex organic compound that features a nitro group, a phenylthio group, and a pentopyranosylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4-DIOL typically involves multiple steps. One common method involves the reaction of 5-chloro-2-nitroaniline with thiophenol in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under reflux conditions . The resulting product is then subjected to further reactions to introduce the pentopyranosylamine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4-DIOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The pentopyranosylamine moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding sugar and amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or halides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of 2-deoxy-N-[3-amino-5-(phenylthio)phenyl]pentopyranosylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding sugar and amine derivatives.
Scientific Research Applications
6-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4-DIOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4-DIOL involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylthio group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-nitro-5-(phenylthio)aniline: Shares the nitro and phenylthio groups but lacks the pentopyranosylamine moiety.
2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide: Contains a methoxy group and an acetamide moiety instead of the pentopyranosylamine group.
Uniqueness
6-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4-DIOL is unique due to the presence of the pentopyranosylamine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(3-nitro-5-phenylsulfanylanilino)oxane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-15-9-17(24-10-16(15)21)18-11-6-12(19(22)23)8-14(7-11)25-13-4-2-1-3-5-13/h1-8,15-18,20-21H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFSCHZBYWUHCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(COC1NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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